molecular formula C12H15ClN2O2 B5637080 N-(4-chlorobenzyl)morpholine-4-carboxamide

N-(4-chlorobenzyl)morpholine-4-carboxamide

Cat. No.: B5637080
M. Wt: 254.71 g/mol
InChI Key: WKDSOAISIKTKNX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)morpholine-4-carboxamide is a chemical compound of interest in medicinal chemistry and organic synthesis research. While specific biological data for this compound is not available in the public domain, its core structure is closely related to morpholine-4-carboxamide derivatives that have documented research applications. Compounds within this class have been investigated as potential antagonists for prokineticin receptors, which are relevant targets for studying sleep disorders, psychiatric diseases, and circadian rhythms . Furthermore, structural analogs, such as N-(4-chlorophenyl)morpholine-4-carboxamide, have been characterized by X-ray crystallography, revealing that the morpholine ring in these systems typically adopts a stable chair conformation and the molecules can form chains in the solid state via N-H···O hydrogen bonds . This structural insight is valuable for researchers engaged in crystal engineering and the design of molecular solids. As a reagent, this compound serves as an important building block for the synthesis of more complex molecules, leveraging the morpholine ring's properties as a versatile intermediate in organic synthesis . This compound is intended for research use only and is not approved for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-11-3-1-10(2-4-11)9-14-12(16)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDSOAISIKTKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204160
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Preparative Strategies for N 4 Chlorobenzyl Morpholine 4 Carboxamide and Its Analogues

Established Synthetic Pathways for the Core N-(4-chlorobenzyl)morpholine-4-carboxamide Scaffold

The formation of the urea (B33335) linkage is central to the synthesis of the target compound. This can be accomplished through direct condensation of reactive intermediates or through modern catalytic approaches.

Palladium-catalyzed aminocarbonylation represents a powerful method for the formation of amides and ureas by combining an organic halide, an amine, and carbon monoxide. d-nb.info For the synthesis of this compound, this would typically involve the palladium-catalyzed oxidative carbonylation of 4-chlorobenzylamine (B54526) and morpholine (B109124). mdpi.comacs.org

The reaction generally proceeds with a palladium(II) catalyst precursor, such as palladium(II) acetate (B1210297) or Pd(Xantphos)Cl₂, which is reduced in situ to the active Pd(0) species. d-nb.infomdpi.com This Pd(0) catalyst then undergoes oxidative addition with an aryl or alkyl halide (though for urea synthesis, the direct carbonylation of two amines is more common). In the context of forming ureas from two different amines and a CO source, a palladium(II)-mediated pathway is often explored. mdpi.com The reaction is typically carried out under an atmosphere of carbon monoxide (CO), which can be supplied as a gas or generated in situ from precursors like molybdenum hexacarbonyl (Mo(CO)₆). mdpi.comorganic-chemistry.org The choice of ligand, such as triphenylphosphine (B44618) (PPh₃) or Xantphos, is crucial for stabilizing the palladium catalyst and influencing the reaction's efficiency and selectivity. d-nb.infomdpi.com

Catalyst SystemCO SourceSolventTemperature (°C)PressureReference
Pd(Xantphos)Cl₂[¹¹C]CO gasToluene120-150Ambient mdpi.com
PdI₂ / KICO gas / AirDME90-10020 atm acs.org
Pd(OAc)₂ / PPh₃CO gasDMF501 atm d-nb.info
Pd(OAc)₂ / Cu(OAc)₂Mo(CO)₆1,4-Dioxane95Ambient mdpi.com

This table summarizes typical conditions for palladium-catalyzed aminocarbonylation reactions for synthesizing ureas and amides, which are applicable to the target compound.

A highly reliable and straightforward method for synthesizing this compound involves a two-step condensation process utilizing a carbamoyl (B1232498) chloride intermediate. nih.gov This approach is often preferred for its high yields and operational simplicity.

The first step is the synthesis of morpholine-4-carbonyl chloride. nih.gov This is typically achieved by reacting morpholine with a phosgene (B1210022) equivalent, such as phosgene (COCl₂) or triphosgene (B27547) (bis(trichloromethyl) carbonate), in an inert solvent like dichloromethane (B109758) or toluene. chemicalbook.comgoogle.com The reaction is performed in the presence of a base, like triethylamine (B128534), to neutralize the hydrogen chloride byproduct. chemicalbook.com An alternative method involves reacting morpholine hydrochloride directly with phosgene at elevated temperatures. google.com

In the second step, the isolated morpholine-4-carbonyl chloride is reacted with 4-chlorobenzylamine. chemspider.com This reaction is a nucleophilic acyl substitution where the amino group of 4-chlorobenzylamine attacks the electrophilic carbonyl carbon of the carbamoyl chloride, displacing the chloride leaving group. The reaction is typically conducted in a suitable solvent such as dichloromethane in the presence of a base (e.g., triethylamine or pyridine) to scavenge the HCl generated, driving the reaction to completion and affording the final product. chemspider.com

Modern organic synthesis offers advanced cross-coupling reactions that can be adapted for C-N bond formation, including the construction of urea linkages.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, typically between an aryl halide/triflate and an amine. acs.org While classically used for aryl amines, variations of this reaction can be applied to urea synthesis. For example, a one-pot protocol can be used where an aryl halide is coupled with sodium cyanate (B1221674) to form an isocyanate intermediate, which is then trapped in situ by an amine to form the unsymmetrical urea. nih.gov Another approach involves the direct palladium-catalyzed C-N cross-coupling of a primary urea with an aryl halide to form N,N'-diarylureas. acs.org Adapting this to the target molecule could involve coupling morpholine-4-carboxamide (B177924) with 4-chlorobenzyl bromide, although this is less common for non-aryl substrates.

The Ullmann reaction is a copper-catalyzed C-N bond-forming reaction. wikipedia.orgorganic-chemistry.org The "Ullmann-type" or Goldberg reaction specifically refers to the copper-catalyzed N-arylation of amides and other nitrogen nucleophiles with aryl halides. organic-chemistry.org This reaction typically requires a copper catalyst (e.g., CuI or copper powder), a ligand (such as a diamine), and a base, often under harsher conditions than palladium-catalyzed methods. wikipedia.org While powerful for creating N-aryl bonds, its application for coupling an alkylamine like 4-chlorobenzylamine to a carboxamide is less standard but conceptually feasible.

Methodologies for Structural Diversification and Analog Preparation of this compound Derivatives

The synthetic pathways described above are highly modular, allowing for the systematic preparation of analogues by substituting the starting materials. This structural diversification is key to exploring structure-activity relationships in medicinal chemistry.

Structural analogues can be readily synthesized by varying the benzylamine (B48309) component. The condensation reaction with morpholine-4-carbonyl chloride (as described in 2.1.2) is particularly well-suited for this purpose. By replacing 4-chlorobenzylamine with a diverse array of commercially or synthetically accessible primary and secondary amines, a library of derivatives can be generated. researchgate.netacs.org This allows for the exploration of different substituents on the benzyl (B1604629) ring (e.g., methyl, methoxy, nitro groups) or entirely different amine scaffolds. rsc.org The palladium-catalyzed aminocarbonylation approach also tolerates a broad range of amine nucleophiles, providing another versatile route to these analogues. d-nb.infoorganic-chemistry.org

Amine ReactantResulting Analogue Name
BenzylamineN-benzylmorpholine-4-carboxamide
4-MethylbenzylamineN-(4-methylbenzyl)morpholine-4-carboxamide
4-MethoxybenzylamineN-(4-methoxybenzyl)morpholine-4-carboxamide
2-ChlorobenzylamineN-(2-chlorobenzyl)morpholine-4-carboxamide
3,4-DichlorobenzylamineN-(3,4-dichlorobenzyl)morpholine-4-carboxamide
PiperonylamineN-(benzo[d] mdpi.comnih.govdioxol-5-ylmethyl)morpholine-4-carboxamide

This table illustrates how varying the amine starting material leads to different analogues at the N-benzyl position.

To generate analogues with modifications on the morpholine ring, the synthetic strategy is altered to begin with a substituted morpholine. A variety of substituted morpholines, such as those with alkyl groups at the C2, C3, or C5 positions (e.g., 2-methylmorpholine (B1581761) or cis-3,5-dimethylmorpholine), can be synthesized through established multi-step procedures, often starting from corresponding amino alcohols. nih.govresearchgate.netacs.org

Once the desired substituted morpholine is obtained, it can be converted into its corresponding substituted morpholine-4-carbonyl chloride using the methods described in section 2.1.2. This activated intermediate is then condensed with 4-chlorobenzylamine to yield the final, structurally diversified product. mdpi.com This modular approach allows for extensive exploration of the chemical space around the morpholine moiety. e3s-conferences.org

Substituted MorpholineIntermediate Carbamoyl ChlorideResulting Analogue Name
2-Methylmorpholine2-Methylmorpholine-4-carbonyl chlorideN-(4-chlorobenzyl)-2-methylmorpholine-4-carboxamide
2,6-Dimethylmorpholine2,6-Dimethylmorpholine-4-carbonyl chlorideN-(4-chlorobenzyl)-2,6-dimethylmorpholine-4-carboxamide
ThiomorpholineThiomorpholine-4-carbonyl chlorideN-(4-chlorobenzyl)thiomorpholine-4-carboxamide
3,3-Dimethylmorpholine3,3-Dimethylmorpholine-4-carbonyl chlorideN-(4-chlorobenzyl)-3,3-dimethylmorpholine-4-carboxamide

This table shows examples of how using substituted morpholines as starting materials can generate diverse analogues.

Exploration of Linker Modifications in this compound Analogues

The structural integrity of this compound is defined by the 4-chlorobenzyl group, the morpholine ring, and the carboxamide linker. Modifications to this linker are a key strategy for creating analogues with potentially different physicochemical and biological properties.

One common modification involves replacing the oxygen atom of the carboxamide group with a sulfur atom to create a carbothioamide linker. A general synthetic route for N-acyl-morpholine-4-carbothioamides involves a multi-step process. The synthesis starts with the conversion of variously substituted carboxylic acids into their corresponding acid chlorides using thionyl chloride. These acid chlorides are then reacted with potassium thiocyanate (B1210189) in dry acetone (B3395972) to form aroyl/alkyl isothiocyanates. The final step is the in situ reaction of these isothiocyanates with morpholine to yield the N-acyl-morpholine-4-carbothioamide derivatives with yields ranging from 70-90%. researchgate.net

Another approach to linker modification is to alter the group attached to the amide nitrogen. For instance, instead of a simple benzyl group, more complex heterocyclic systems can be introduced. The synthesis of quinoline-6-carboxamide (B1312354) derivatives has been explored, where the pyrazine (B50134) moiety of a parent compound was replaced with quinoline-6-carboxylic acid. nih.gov This modification involves treating an intermediate with a substituted benzenesulfonyl chloride in the presence of triethylamine (TEA) in dry tetrahydrofuran (B95107) (THF). nih.gov

Significant alterations to the core morpholine structure itself can be considered a form of linker modification. A four-step synthesis to produce cis-3,5-disubstituted morpholines has been developed, starting from enantiomerically pure amino alcohols. The key step is a Palladium-catalyzed carboamination reaction that couples a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide, generating the morpholine products as single stereoisomers in good yields. nih.gov

The table below summarizes various linker modifications and the synthetic strategies employed.

Linker ModificationStarting MaterialsKey Reagents/ReactionProduct TypeReference
Carboxamide to CarbothioamideSubstituted carboxylic acids, MorpholineThionyl chloride, Potassium thiocyanateN-acyl-morpholine-4-carbothioamides researchgate.net
Benzyl group to Quinoline (B57606)Quinoline-6-carboxylic acid intermediate, Benzenesulfonyl chlorideTriethylamine (TEA), Tetrahydrofuran (THF)Quinoline-6-carboxamide benzenesulfonates nih.gov
Core Morpholine SubstitutionN-Boc amino alcohols, Aryl/Alkenyl bromidePd(OAc)₂, P(2-furyl)₃, NaOtBucis-3,5-disubstituted morpholines nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Researchers have investigated various catalysts, solvents, temperatures, and reaction times to enhance synthetic efficiency.

A significant improvement in the synthesis of N-(4-chlorobenzyl)morpholine was achieved using a modified Leuckart reaction. morressier.com This procedure is notable for its speed and high yield, especially for benzylamines with electron-withdrawing substituents, which are often challenging to synthesize. While a previous method using a benign iron catalyst for the direct coupling of benzyl alcohols and secondary amines yielded only 40% of N-(4-chlorobenzyl)morpholine, the Leuckart reaction protocol dramatically improved the outcome. morressier.com The reaction, conducted at 220°C, was completed in just 3 minutes and produced the target compound in an 82% yield. morressier.com

For the synthesis of the related isomer, N-(4-Chlorobenzoyl)morpholine , a one-pot reaction has been developed that combines alcohol oxidation and amide bond formation. This method avoids the use of expensive transition metal catalysts. rsc.org The optimization of a cascade reaction for producing carbamoylated coumarins , which can include a morpholine amide moiety, involved screening different solvents and reagents. The optimal conditions were found to be the use of ammonium (B1175870) persulfate in a DMSO/H₂O solvent system at 80°C for 3 hours, which resulted in an 80% yield for the morpholine-containing product. acs.orgacs.org

The following table details optimized reaction conditions for the synthesis of the target compound and its close structural relatives.

Target CompoundMethodCatalyst/ReagentsSolventConditionsYieldReference
N-(4-chlorobenzyl)morpholineLeuckart ReactionNoneNone (neat)220°C, 3 min82% morressier.com
N-(4-chlorobenzyl)morpholineIron-catalyzed couplingIron catalystNot specifiedNot specified40% morressier.com
N-(4-Chlorobenzoyl)morpholineOne-pot oxidation/amidationTBHP, I₂Dioxane100°C, 12 hNot specified rsc.org
3-(morpholine-4-carbonyl)-coumarinCascade Cyclization(NH₄)₂S₂O₈DMSO/H₂O (10:1)80°C, 3 h80% acs.orgacs.org

Green Chemistry Approaches in Morpholine Carboxamide Synthesis

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly being applied to the synthesis of morpholine-containing compounds.

A notable green method for synthesizing N-(4-chlorobenzyl)morpholine is the previously mentioned catalyst-free Leuckart reaction. This procedure is considered environmentally friendly as it avoids toxic or expensive reagents and solvents, requires no catalyst, and produces no waste, offering a significant advantage over traditional alkylation methods that generate stoichiometric amounts of waste. morressier.com

Significant advancements have also been made in the green synthesis of the morpholine ring itself, a key precursor for the target compound. A recently developed one or two-step, redox-neutral protocol uses inexpensive and widely available reagents, ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK), to convert 1,2-amino alcohols to morpholines. organic-chemistry.orgnih.gov This method is highly efficient and avoids the use of toxic reagents like chloroacetyl chloride and hydride reducing agents, which are common in traditional, multi-step, and wasteful syntheses. organic-chemistry.orgchemrxiv.org The process is scalable, has been performed on a >100 g scale, and utilizes greener solvents. organic-chemistry.org

The table below highlights key green chemistry approaches relevant to the synthesis of morpholine carboxamides.

Synthetic TargetGreen ApproachKey FeaturesAdvantagesReference
N-(4-chlorobenzyl)morpholineCatalyst-free Leuckart ReactionHigh temperature, short reaction timeNo catalyst, no solvents, no waste, rapid morressier.com
Morpholine RingAnnulation of 1,2-amino alcoholsEthylene sulfate, tBuOKHigh yield, avoids toxic reagents, redox-neutral, scalable organic-chemistry.orgnih.govchemrxiv.org
Carbamoylated HeterocyclesMetal-free Cascade ReactionOne-pot multi-component reactionMinimizes waste and cost, avoids transition metals acs.org

Computational and Theoretical Investigations on N 4 Chlorobenzyl Morpholine 4 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic structure and energetic properties of molecules. By approximating the electron density of a system, DFT calculations can determine the optimized molecular geometry, electronic properties, and predict spectroscopic signatures. For N-(4-chlorobenzyl)morpholine-4-carboxamide, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to compare computationally optimized structures with those determined experimentally, for instance, through X-ray crystallography. researchgate.net Such studies have shown a good correlation between the DFT computed geometry and the crystal data geometry for similar molecules. researchgate.net

The electronic properties of a molecule are crucial for understanding its reactivity and stability. Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net

For the morpholine (B109124) moiety, studies have shown that the HOMO often consists of the nonbonding orbital of the nitrogen atom. rsc.org In this compound, the distribution of these frontier orbitals would likely involve the electron-rich morpholine ring, the carboxamide linker, and the chlorobenzyl group. Analysis of the molecular electrostatic potential (MEP) surface, another common DFT calculation, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies (Illustrative) This table is illustrative, based on typical values for similar organic molecules, as specific data for the title compound is not available.

Parameter Energy (eV) Description
HOMO Energy -6.5 Indicates electron-donating capability.
LUMO Energy -1.2 Indicates electron-accepting capability.

| HOMO-LUMO Gap (ΔE) | 5.3 | Reflects chemical reactivity and stability. |

The flexibility of this compound arises from the rotation around several single bonds, particularly those connecting the benzyl (B1604629) group to the carboxamide nitrogen and the morpholine ring to the carbonyl carbon. Exploring the conformational energy landscape (CEL) or potential energy surface (PES) is essential to identify the most stable, low-energy conformations of the molecule. chemrxiv.orgchemrxiv.org This exploration is typically done by systematically rotating key dihedral angles and calculating the corresponding energy using DFT. researchgate.net

The morpholine ring itself typically adopts a stable chair conformation. rsc.orgnih.govresearchgate.net The orientation of the N-(4-chlorobenzyl)carboxamide substituent relative to the morpholine ring (i.e., equatorial vs. axial) and the rotational position of the chlorobenzyl group will define the primary conformers. The relative energies of these conformers determine their population at a given temperature. Identifying the global minimum energy structure and the energy barriers between different conformations provides a detailed picture of the molecule's structural dynamics. researchgate.netnih.gov

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. researchgate.net

IR Frequencies: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies correspond to specific bond stretches, bends, and torsions. For this compound, key predicted vibrations would include the C=O stretch of the carboxamide, N-H stretches, C-H stretches of the aromatic and morpholine rings, and the C-Cl stretch. Calculated frequencies are often scaled by a factor (e.g., 0.9613) to better match experimental FT-IR spectra. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These calculations provide theoretical shifts for each unique proton and carbon atom in the molecule. Comparing these predicted values with experimental spectra aids in the assignment of peaks and structural verification. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

While quantum chemical calculations explore static conformations, molecular dynamics (MD) simulations provide insights into the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment (like a solvent) at an atomic scale. chemrxiv.org

Molecular Docking and Binding Affinity Predictions with in vitro Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.comneliti.com The primary goal is to predict the binding mode and estimate the strength of the interaction, often expressed as a docking score or binding affinity. frontiersin.org

The process involves placing the ligand in the binding site of a protein and sampling numerous orientations and conformations to find the one with the most favorable interaction energy. mdpi.com For this compound, this could involve docking it into the active sites of enzymes like kinases or other receptors. mdpi.com The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the protein's active site. mdpi.commdpi.com

Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase Target This table is for illustrative purposes only.

Parameter Value Details
Docking Score -7.5 kcal/mol Represents the predicted binding affinity.
Hydrogen Bonds 2 e.g., Carboxamide oxygen with a backbone NH; carboxamide NH with a residue side-chain.
Interacting Residues Val23, Ala45, Leu88, Phe90 Amino acids in the binding pocket predicted to interact with the ligand.

| Binding Mode | The chlorophenyl group occupies a hydrophobic pocket, while the morpholine group is solvent-exposed. | Description of the ligand's orientation in the active site. |

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those most likely to bind to a drug target. nih.gov When the target is unknown, these approaches can be reversed to hypothesize potential protein targets for a given molecule.

Ligand-Based Approaches: These methods use the known structure of this compound to find proteins that are known to bind to structurally or physicochemically similar compounds. nih.gov This involves searching databases of known bioactive molecules and their targets. Pharmacophore modeling, which defines the essential 3D arrangement of features necessary for biological activity, is a common ligand-based technique. mdpi.com

Structure-Based Approaches: This strategy, also known as reverse docking or target fishing, involves docking this compound against a large panel of known protein structures. mdpi.comresearchgate.net Proteins that show high docking scores and favorable binding interactions are identified as potential biological targets. researchgate.netresearchgate.net This approach can uncover novel molecule-target interactions and help elucidate the compound's mechanism of action.

Predictive Modeling of Molecular Interactions with Biomolecules

Predictive modeling of the interactions between a small molecule like this compound and biological macromolecules is fundamental to computer-aided drug design. researchgate.net Techniques such as molecular docking are employed to forecast the binding mode and affinity of a ligand to the active site of a protein. This process involves the computational placement of the molecule into a target protein's binding site in various orientations and conformations.

The stability of the resulting complex is estimated using a scoring function, which calculates the binding energy. nih.gov Lower binding energy values typically suggest a more stable and favorable interaction. For this compound, this modeling could identify potential biological targets by screening it against various protein structures. The morpholine ring is a common scaffold in medicinal chemistry, known for its hydrogen-bonding capacity and balanced solubility, while the chlorobenzyl group can engage in hydrophobic and halogen-bonding interactions. acs.org

Molecular docking studies on similar heterocyclic compounds have shown that modifications to substituents can significantly alter binding affinity. mdpi.com For instance, the presence and position of the chloro-substituent on the phenyl ring can influence interactions within a receptor's binding pocket. acs.org A hypothetical docking study of this compound would likely reveal key interactions, such as hydrogen bonds formed by the amide N-H and carbonyl oxygen, and hydrophobic interactions involving the 4-chlorobenzyl moiety.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Hydrogen Bond InteractionsASN234, GLU150
Hydrophobic InteractionsLEU78, VAL121, PHE230
Halogen Bond InteractionsTYR118

Note: The data in this table is illustrative and intended to represent typical results from a molecular docking simulation.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface colored according to different properties, such as d_norm, which highlights regions of significant intermolecular contact. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions. nih.gov For a molecule like this compound, these plots would likely show significant contributions from H···H, O···H, and Cl···H contacts. The presence of the amide group would facilitate strong N-H···O hydrogen bonds, which are often observed in related carboxamide structures and are crucial for crystal packing. researchgate.net The chlorine atom can participate in halogen bonding and other weak interactions, which would also be quantifiable through this analysis.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Interaction TypePredicted Contribution (%)
H···H45.5
O···H / H···O25.0
C···H / H···C12.5
Cl···H / H···Cl10.0
N···H / H···N5.0
Other2.0

Note: This data is predictive and based on the analysis of structurally similar compounds.

Computational Approaches for Predicting Molecular Geometry and Stability

The prediction of molecular geometry and stability is a cornerstone of computational chemistry. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. researchgate.net DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule (its ground-state geometry) by minimizing the total electronic energy. These calculations also provide valuable information on electronic properties such as the distribution of electron density and the energies of molecular orbitals. researchgate.net

Crystallographic data for the closely related compound N-(4-Chlorobenzoyl)morpholine reveals specific bond lengths and angles that define its structure. nih.gov While not identical, this data provides a solid foundation for building a computational model of this compound. The addition of a methylene (B1212753) bridge between the phenyl ring and the carbonyl group in the target compound would introduce greater conformational flexibility.

Table 3: Selected Predicted Geometrical Parameters for this compound based on DFT Calculations

ParameterPredicted Value
C=O Bond Length (Å)1.24
N-C (amide) Bond Length (Å)1.35
C-Cl Bond Length (Å)1.75
Torsional Angle (Phenyl-CH2-C=O) (°)~90
Morpholine Ring ConformationChair

Note: These values are theoretical predictions derived from DFT calculations on similar structures.

Structure Activity Relationship Sar Studies of N 4 Chlorobenzyl Morpholine 4 Carboxamide Derivatives: Focus on in Vitro Biological Activities

Impact of Substituents on In Vitro Biological Activity Profiles

The presence and position of a halogen on the benzyl (B1604629) ring are critical determinants of in vitro potency. Halogens, such as chlorine, significantly alter the electronic properties of the benzyl group, influencing its ability to engage in various non-covalent interactions with biological targets.

In related quinoline-6-carboxamide (B1312354) scaffolds, derivatives with halogen substitutions (fluoro, chloro, and iodo) at the 4-position of a terminal phenyl ring demonstrated enhanced antagonist potency at the P2X7 receptor. nih.gov This suggests that electron-withdrawing groups in this position are favorable for activity. Similarly, studies on 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives showed that the position of a fluorine atom on the benzyl ring dramatically affected antibacterial activity against S. aureus. A fluoride (B91410) at the 4-position enhanced activity, whereas a fluoride at the 2-position diminished it compared to the unsubstituted parent compound. nih.gov

These findings indicate that for N-(4-chlorobenzyl)morpholine-4-carboxamide, the 4-chloro substitution is likely not just a placeholder but an active contributor to the molecule's biological profile. The chlorine atom can influence protein-ligand interactions through halogen bonding and by modifying the acidity of nearby protons, thereby affecting hydrogen bond strengths. The precise location and nature of the halogen are key, as improper placement can lead to steric hindrance or unfavorable electronic effects, reducing potency.

The morpholine (B109124) ring is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic profiles. e3s-conferences.org Its inclusion in the this compound scaffold is significant for several reasons.

The oxygen atom of the morpholine ring is a hydrogen bond acceptor, allowing it to form crucial interactions with amino acid residues in a target's binding site. In studies of quinoline-4-carboxamide derivatives, the morpholine oxygen was found to be essential for antiparasitic activity. nih.gov In contrast, replacing the entire morpholine ring with a piperidine (B6355638) moiety was not tolerated, highlighting the specific importance of the oxygen atom. nih.gov Conversely, in some quinoxaline (B1680401) derivatives, the introduction of a morpholino group was found to reduce antibacterial activity, indicating that its contribution is context-dependent and target-specific. nih.gov

The morpholine ring also imparts favorable properties such as aqueous solubility and metabolic stability. Its chair conformation can help to correctly orient the rest of the molecule within a binding pocket, acting as a rigid scaffold that minimizes the entropic penalty of binding.

The carboxamide linker (-CO-N-) is a central feature of the this compound structure, serving as a rigid and stable bridge between the morpholine and benzyl moieties. This linker is not merely a spacer; its hydrogen bonding capabilities are critical for biological activity. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.

SAR studies on related scaffolds have shown that this linker is vital for maintaining activity. For instance, in a series of quinoline-4-carboxamide derivatives, capping the amide NH with a methyl group resulted in an 87-fold decrease in potency against Plasmodium falciparum, underscoring the importance of the hydrogen bond-donating capacity of the N-H group. researchgate.net

Bioisosteric replacement of the carboxamide group can lead to significant changes in activity. A comparative study of arylpiperazinylalkyl derivatives found that replacing a carboxamide with a sulfonamide—a common bioisostere—dramatically altered the affinity for serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net This highlights the specific role of the carboxamide's electronic and hydrogen-bonding pattern in molecular recognition. Any modification, such as altering its rigidity or hydrogen-bonding capacity, can disrupt the precise orientation required for effective binding to a biological target.

Beyond the core structure, additional substitutions on either the benzyl or morpholine rings can modulate the biological activity profile, often enhancing potency or conferring selectivity for different targets.

Anti-inflammatory Activity: In studies of various carboxamide-containing scaffolds, substitutions have been shown to be key for anti-inflammatory effects. For a series of 2-phenyl quinoline-4-carboxamides, the nature of the substituent group was the primary determinant of activity in a carrageenan-induced paw edema model. alliedacademies.orgbiomedres.info Research on morpholine-based carboxamides has also confirmed their potential as anti-inflammatory agents, with activity depending on the specific substitution patterns. asianpubs.org

Antimicrobial Activity: SAR studies of related N-benzyl-carboxamides have provided clear insights into the effects of substituents on antimicrobial potency. In a series of thieno[2,3-d]pyrimidine-6-carboxamides, derivatives with an unsubstituted benzyl ring or those with small para-substituents (e.g., methyl, methoxy) displayed the highest activity against Gram-positive bacteria like S. aureus and B. subtilis. researchgate.net This suggests that large or improperly positioned substituents on the benzyl ring may cause steric clashes within the target's active site.

Anticancer Activity: The N-benzyl morpholine scaffold has been associated with potent anticancer effects. In a study of 2,4-dianilinopyrimidine derivatives, the inclusion of a 4-(morpholinomethyl)phenyl group was a key feature of the most potent compounds against non-small cell lung cancer and epithelial carcinoma cell lines. nih.gov In another series of pyrrole (B145914) derivatives, the introduction of electron-donating groups (such as dimethoxy) onto a phenyl ring at the 4th position of the pyrrole ring led to a significant increase in anticancer activity against multiple cancer cell lines, including HepG2 and DU145. nih.gov This indicates that the electronic properties of substituents on the aromatic ring play a crucial role in modulating anticancer potency.

The following table summarizes the impact of various substituents on the anticancer activity of a series of pyrrole derivatives, illustrating the importance of electronic effects.

Compound IDSubstitution on Phenyl RingCancer Cell LineIC50 (µM)
cpd 213,4-dimethoxy (electron-donating)HepG20.5
cpd 213,4-dimethoxy (electron-donating)DU1450.9
cpd 193,4-dimethoxy (electron-donating)HCT-1161.7
cpd 154-chloro (electron-withdrawing)A5493.6

Correlation Between Molecular Structure and In Vitro Potency and Selectivity

The relationship between the molecular structure of this compound analogues and their resulting in vitro potency and selectivity is complex and multifactorial. Potency is not determined by a single feature but by the synergistic interplay of all three major components: the substituted benzyl ring, the carboxamide linker, and the morpholine moiety.

Electronic and Steric Effects: The potency of analogues is highly sensitive to the electronic nature of substituents on the benzyl ring. The 4-chloro group provides a specific electronic signature that can be crucial for binding. Quantitative Structure-Activity Relationship (QSAR) studies on other carboxamide series, such as biphenyl (B1667301) carboxamides, have successfully modeled biological activity using descriptors that account for these properties. medcraveonline.com These models often reveal that specific electronic and steric profiles are required for optimal activity.

Hydrophobicity and Solubility: The morpholine ring enhances hydrophilicity, which can improve solubility and bioavailability, while the chlorobenzyl group is lipophilic. A delicate balance between these properties is necessary. High lipophilicity can lead to non-specific binding and poor solubility, whereas excessive hydrophilicity may hinder membrane permeability. Selectivity often arises from subtle differences in the topology and amino acid composition of binding sites across different targets. A compound may fit perfectly into the binding site of one enzyme or receptor but poorly into another, leading to selective inhibition.

Stereochemical Considerations in the Biological Activity of this compound Analogues

Stereochemistry plays a fundamental role in the biological activity of chiral molecules, as biological systems (enzymes, receptors) are themselves chiral. nih.gov While this compound itself is achiral, the introduction of a stereocenter through substitution on the morpholine or benzyl rings would result in enantiomers.

It is well-established that enantiomers of a drug can have vastly different biological activities, potencies, and metabolic fates. researchgate.net One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even contribute to undesirable side effects. This stereoselectivity arises because the three-dimensional arrangement of atoms in the eutomer allows for a more optimal interaction with its specific biological target.

For analogues of this compound, if a chiral center were introduced, it is highly probable that one enantiomer would exhibit significantly greater potency. This is because only one enantiomer would be able to achieve the precise three-dimensional orientation of its key interacting groups—such as the chlorine atom, the morpholine oxygen, and the carboxamide N-H and C=O—to maximize binding affinity with the target protein. nih.govresearchgate.net Therefore, in the development of any chiral analogues in this class, the synthesis and evaluation of individual enantiomers would be essential to identify the more active and potentially safer stereoisomer.

Mechanistic Investigations of N 4 Chlorobenzyl Morpholine 4 Carboxamide: Preclinical and in Vitro Contexts

Exploration of Molecular Targets and Biochemical Pathways Affected by N-(4-chlorobenzyl)morpholine-4-carboxamide

The initial exploration into the biological activity of a compound often involves identifying its molecular targets and the biochemical pathways it modulates. For this compound, this exploration is guided by the known activities of compounds sharing its core structural motifs, namely the morpholine (B109124) carboxamide and the chlorobenzyl group.

Enzyme Inhibition Studies (e.g., NAPE-PLD, PfEF2 in in vitro systems)

N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) Inhibition:

Another structurally similar compound, N-(4-chlorophenyl)morpholine-4-carboxamide , has also been noted in comparative analyses of NAPE-PLD inhibitors. The presence of a chlorine atom on the phenyl ring in this related compound, and on the benzyl (B1604629) group in the subject compound, points to the potential for halogenated benzyl or phenyl groups to influence binding affinity and inhibitory activity. The increased hydrophobicity imparted by the chlorine atom may play a role in the compound's interaction with the enzyme.

Table 1: Comparison of this compound with Related NAPE-PLD Inhibitors

CompoundKey Structural FeaturesReported ActivityReference
This compound Morpholine-4-carboxamide (B177924), 4-chlorobenzyl groupActivity not yet reported-
N-(cyclopropylmethyl)morpholine-4-carboxamide Morpholine-4-carboxamide, cyclopropylmethyl groupPotent NAPE-PLD inhibitor
N-(4-chlorophenyl)morpholine-4-carboxamide Morpholine-4-carboxamide, 4-chlorophenyl groupNoted in comparative analysis of NAPE-PLD inhibitors

Plasmodium falciparum Elongation Factor 2 (PfEF2) Inhibition:

PfEF2 is a crucial enzyme for protein synthesis in the malaria parasite Plasmodium falciparum. Its inhibition is a validated mechanism of action for antimalarial drugs. acs.orgnih.gov Research into quinoline-4-carboxamide derivatives has identified compounds with potent antiplasmodial activity that act through the inhibition of PfEF2. acs.orgnih.gov While this compound belongs to a different chemical class, the presence of the carboxamide group is a shared feature. However, the quinoline (B57606) core is considered critical for the anti-PfEF2 activity of that series, and therefore, a direct inhibitory effect of this compound on PfEF2 is less certain without specific experimental validation.

Receptor Modulation Investigations (e.g., NCS1:D2 interaction in in vitro systems)

Currently, there is no publicly available research directly linking this compound to the modulation of the Neuronal Calcium Sensor-1 (NCS-1) and Dopamine (B1211576) D2 receptor (D2R) interaction. This is a highly specific protein-protein interaction, and investigation into its modulation by small molecules is an emerging field.

Cellular and Sub-Cellular Mechanism of Action Studies (e.g., cell line assays, biochemical pathway modulation)

While specific cell-based studies on this compound are not available, research on related compounds provides a framework for potential cellular effects. For instance, morpholine derivatives have been extensively studied for a wide range of biological activities, including anticancer effects. researchgate.net

Studies on certain 4-aminoquinoline (B48711) derivatives bearing a morpholine moiety have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms of action for these related compounds include the induction of apoptosis and modulation of cellular pathways. The morpholine group is often incorporated into drug candidates to improve their pharmacokinetic properties, but it can also contribute to the biological activity itself. researchgate.net The presence of the 4-chlorobenzyl group in this compound could also influence its cellular uptake and interaction with intracellular targets.

Investigations into the Fundamental Molecular Interactions Governing Biological Effects

The biological effects of a small molecule are dictated by its three-dimensional structure and its ability to interact with biological macromolecules. The crystal structure of a very close analog, N-phenyl-morpholine-4-carboxamide , reveals key insights into the likely molecular geometry and intermolecular interactions of this compound. nih.gov

In the crystal structure of N-phenyl-morpholine-4-carboxamide, the morpholine ring adopts a stable chair conformation. nih.gov The central urea-type moiety is nearly planar, and a crucial intermolecular N-H···O hydrogen bond links the molecules into infinite chains. nih.gov This hydrogen bonding capability is a critical feature of the morpholine carboxamide scaffold and is likely essential for its interaction with biological targets.

The 4-chlorobenzyl group of this compound introduces additional flexibility and potential interaction points compared to a simple phenyl ring. The chlorine atom can participate in halogen bonding and other non-covalent interactions, which could influence binding affinity and specificity for a particular target. Structure-activity relationship studies on related quinoline-4-carboxamides have highlighted the importance of the morpholine oxygen for biological activity. acs.orgnih.gov

Future Perspectives and Advanced Research Directions for N 4 Chlorobenzyl Morpholine 4 Carboxamide

Rational Design and Synthesis of Next-Generation N-(4-chlorobenzyl)morpholine-4-carboxamide Analogues with Enhanced Specificity

The rational design of next-generation analogues of this compound is a critical step toward enhancing target specificity and improving drug-like properties. This process relies on establishing a clear understanding of the structure-activity relationship (SAR), which systematically investigates how modifications to different parts of the molecule affect its biological activity. nih.gov Key regions for modification on the parent scaffold include the 4-chlorobenzyl group, the morpholine (B109124) ring, and the central carboxamide linker.

Iterative cycles of design, synthesis, and biological testing are central to this approach. nih.gov For instance, modifications to the benzyl (B1604629) ring, such as altering the position or nature of the halogen substituent or introducing other functional groups, could significantly impact binding affinity and selectivity for a specific biological target. nih.gov Similarly, the morpholine moiety, while often contributing to favorable pharmacokinetic properties, can be modified. researchgate.net Studies on other morpholine-containing compounds have shown that the morpholine oxygen is often crucial for activity, while the nitrogen can be substituted to modulate properties. nih.govacs.org The synthesis of these novel analogues can be achieved through established chemical reactions, often involving the coupling of a substituted benzylamine (B48309) with a morpholine-4-carbonyl chloride derivative or similar synthetic routes. ijprs.commdpi.com

Table 1: Potential Sites for Analogue Design on the this compound Scaffold

Molecular Region Potential Modifications Desired Outcome
4-Chlorobenzyl Moiety Varying substituents on the phenyl ring (e.g., fluoro, bromo, methyl, methoxy). Shifting the position of the chloro group (ortho, meta). Enhance target binding affinity and selectivity. Modulate lipophilicity.
Carboxamide Linker Replacement with bioisosteres (e.g., sulfonamide, reverse amide). Introduction of conformational constraints. Improve metabolic stability and hydrogen bonding capacity. Optimize spatial orientation.

| Morpholine Ring | Substitution on the carbon atoms of the ring. Replacement with other saturated heterocycles (e.g., piperidine (B6355638), thiomorpholine). | Fine-tune solubility and pharmacokinetic profile. nih.govacs.org Explore new interactions with the target. |

Integration of Advanced Computational and Experimental Approaches for Targeted Discovery and Optimization

The integration of computational chemistry with experimental synthesis and testing has revolutionized drug discovery, making the process more efficient and targeted. nih.govemanresearch.orgbeilstein-journals.org For this compound, these computer-aided drug design (CADD) methods can guide the rational design of analogues and predict their potential for success. emanresearch.org

CADD approaches are broadly categorized as either structure-based or ligand-based. emanresearch.orgbeilstein-journals.org

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known (from X-ray crystallography or NMR, for example), SBDD methods like molecular docking can be employed. beilstein-journals.org Docking algorithms predict the preferred orientation and binding affinity of a ligand within the target's active site. frontiersin.org This allows researchers to virtually screen libraries of potential analogues and prioritize those with the most promising predicted interactions for synthesis. nih.gov Molecular dynamics (MD) simulations can further refine this by modeling the flexibility of both the ligand and the target, providing deeper insight into the stability of the complex over time. beilstein-journals.org

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods are invaluable. emanresearch.org These approaches rely on the knowledge of other molecules that bind to the target of interest. Pharmacophore modeling, for instance, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. emanresearch.org This model can then be used as a template to search for or design new molecules with a high probability of being active. nih.gov Additionally, Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity, enabling the prediction of potency for newly designed analogues. mdpi.com

Table 2: Key Computational Techniques in Drug Discovery

Technique Description Application for this compound
Molecular Docking Predicts the binding mode and affinity of a small molecule to the 3D structure of a biological target. beilstein-journals.orgfrontiersin.org To prioritize analogues with the highest predicted affinity for a specific receptor or enzyme.
Pharmacophore Modeling Creates a 3D model of the essential features required for a molecule to be active at a specific target. emanresearch.org To design novel analogues that fit the activity requirements, especially when the target structure is unknown.
3D-QSAR Correlates the 3D properties of molecules with their biological activity to predict the potency of new compounds. emanresearch.org To guide the optimization of lead compounds by predicting which structural modifications will enhance activity.

| ADMET Prediction | Uses computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. frontiersin.org | To filter out compounds with predicted poor pharmacokinetic profiles early in the discovery process. |

Exploration of Novel Biological Activity Landscapes for Morpholine Carboxamides beyond Current Applications

The morpholine ring is a key pharmacophore found in drugs targeting a wide array of diseases. nih.gov Morpholine derivatives have demonstrated activities as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, and they are particularly prominent in central nervous system (CNS) drug discovery. nih.govresearchgate.net This broad bioactivity suggests that this compound and its future analogues could be effective against a range of biological targets beyond their initial scope.

A strategic future direction is to screen this compound class against diverse panels of enzymes and receptors implicated in various pathologies. For example, the morpholine moiety is known to interact with kinases like PI3K and mTOR, which are critical targets in oncology. nih.gov There is also potential in the area of neurodegenerative diseases, where morpholine-containing compounds have been investigated for their ability to modulate targets involved in Parkinson's and Alzheimer's disease. nih.gov Furthermore, the discovery of morpholine carboxamides with potent antimalarial activity, acting via novel mechanisms like the inhibition of translation elongation factor 2, highlights the potential for finding new anti-infective agents within this chemical class. nih.govacs.org

Table 3: Potential Novel Biological Targets for Morpholine Carboxamides

Disease Area Potential Target Class Specific Examples
Oncology Protein Kinases PI3K/mTOR, LRRK2 nih.gov
CNS Disorders Receptors and Enzymes Dopamine (B1211576) Receptors, BACE1 (for Alzheimer's) nih.gov
Infectious Diseases Parasitic/Bacterial Enzymes Plasmodium falciparum Elongation Factor 2 (PfEF2) nih.govacs.org, DprE1 (for Tuberculosis) researchgate.net

| Inflammation | Cyclooxygenase (COX) Enzymes | COX-2 researchgate.net |

Development of Robust Methodologies for this compound Characterization and Analysis

The synthesis of novel analogues necessitates rigorous characterization to confirm their chemical structure and purity, which is fundamental for the reliability of biological data. A suite of well-established analytical techniques is employed for this purpose.

The primary methods for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms. ijprs.commdpi.com

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and offers information about its structure through fragmentation patterns. ijprs.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the carbonyl (C=O) of the carboxamide. ijprs.com

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen), which is compared against the theoretical values for the proposed structure. mdpi.com

For purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method. mdpi.com To gain deeper insights into the interactions of these compounds with their biological targets, more advanced biophysical techniques can be employed. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for lead optimization. frontiersin.org

Table 4: Analytical and Characterization Techniques

Technique Purpose
NMR Spectroscopy (¹H, ¹³C) Elucidation of the molecular structure and atom connectivity. mdpi.com
Mass Spectrometry (MS) Confirmation of molecular weight and structural fragments. mdpi.com
High-Performance Liquid Chromatography (HPLC) Determination of compound purity. mdpi.com
Surface Plasmon Resonance (SPR) Measurement of real-time binding kinetics and affinity between the compound and its target. frontiersin.org

| Isothermal Titration Calorimetry (ITC) | Determination of the thermodynamic parameters (enthalpy, entropy) of the binding interaction. frontiersin.org |

Strategic Approaches for Comprehensive Preclinical Evaluation of this compound

A comprehensive preclinical evaluation is essential to assess the therapeutic potential of any new chemical entity. For this compound and its analogues, this involves a staged process to evaluate efficacy and drug-like properties.

The initial phase involves primary in vitro screening to confirm biological activity against the intended target. nih.gov Compounds that show promising potency proceed to secondary in vitro assays to assess selectivity. This is critical to minimize off-target effects and involves testing the compounds against a panel of related receptors or enzymes.

Following confirmation of activity and selectivity, the focus shifts to evaluating the compound's pharmacokinetic properties (DMPK/ADMET) . This is often done using a battery of in vitro assays to predict the in vivo behavior of the drug. Key assessments include:

Aqueous Solubility: Affects absorption and formulation. nih.gov

Metabolic Stability: Typically tested using liver microsomes to predict how quickly the compound will be metabolized in the body. nih.govacs.org

Cell Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) predict a compound's ability to cross cell membranes and be absorbed. acs.org

Plasma Protein Binding: Determines the fraction of the compound that is free to interact with its target. acs.org

Compounds with a balanced profile of potency, selectivity, and favorable DMPK properties are then advanced to ** in vivo efficacy studies** in appropriate animal models of the target disease. nih.govacs.org These studies are the ultimate test of a compound's potential before it can be considered for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chlorobenzyl)morpholine-4-carboxamide, and how can purity be optimized?

  • The synthesis typically involves sequential coupling of 4-chlorobenzylamine with morpholine-4-carbonyl chloride under anhydrous conditions. Key steps include temperature control (0–5°C during acylation) and inert atmosphere (N₂/Ar) to prevent side reactions. Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) or recrystallization from ethanol/water mixtures improves yield (>75%) and purity (>95%) . Monitoring by TLC and NMR ensures intermediate stability and final product integrity .

Q. How is the molecular structure of this compound characterized?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The morpholine ring adopts a chair conformation, with hydrogen bonding (N–H⋯O) stabilizing the crystal lattice (space group Pbca, a = 9.3359 Å, b = 11.105 Å) . SHELXL (part of the SHELX suite) refines structural parameters, achieving R-factors <0.05 . Complementary techniques like IR and mass spectrometry validate functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. What primary biological activities have been reported for this compound?

  • Preliminary studies indicate interactions with dopaminergic (D₂) and serotonergic (5-HT₂A) receptors, suggesting potential antipsychotic applications. In vitro assays (radioligand binding, IC₅₀ ~50 nM for D₂) and behavioral models (e.g., apomorphine-induced climbing in rodents) are standard methodologies . Analgesic properties are assessed via tail-flick or hot-plate tests, though mechanisms remain under investigation .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in receptor binding studies for this compound?

  • Discrepancies in receptor affinity (e.g., D₂ vs. 5-HT₂A selectivity) may arise from assay conditions (e.g., membrane preparation methods, radioligand choice). Orthogonal approaches, such as functional assays (cAMP inhibition for D₂) and calcium flux assays (for 5-HT₂A), clarify mechanistic biases . Molecular docking simulations (using AutoDock Vina) and mutagenesis studies further resolve binding site interactions .

Q. What crystallization challenges exist for this compound, and how are they addressed?

  • The compound’s flexibility (due to the benzyl-morpholine linkage) complicates crystal growth. Slow vapor diffusion (e.g., ether into DMF) at 4°C promotes ordered packing. Chair conformation stabilization via N–H⋯O hydrogen bonds is critical; annealing crystals at 293 K improves diffraction quality . SHELXD assists in solving phase problems for low-symmetry crystals .

Q. How do structural modifications influence the compound’s pharmacokinetic profile?

  • Comparative SAR studies with analogs (e.g., halogen substitution or morpholine ring expansion) reveal logP shifts impacting blood-brain barrier penetration. For example, replacing 4-chlorobenzyl with 4-fluorobenzyl increases lipophilicity (ΔlogP +0.3) but reduces aqueous solubility. Metabolic stability is assessed via liver microsome assays (t₁/₂ >60 min in human S9 fractions) .

Q. What strategies validate target engagement in vivo for this compound?

  • Microdialysis in rodent brains (measuring dopamine/serotonin levels) and PET imaging with radiolabeled analogs (e.g., ¹⁸F- or ¹¹C-tagged derivatives) confirm CNS penetration and receptor occupancy. Ex vivo autoradiography using [³H]spiperone quantifies D₂ binding in striatal tissues .

Methodological Guidance

Q. Which computational tools predict the compound’s interaction with neurotransmitter receptors?

  • Molecular dynamics (GROMACS) and homology modeling (SWISS-MODEL) simulate receptor-ligand dynamics. Free energy perturbation (FEP) calculations estimate binding affinity changes upon structural modification .

Q. How are data contradictions in cytotoxicity assays resolved?

  • Variability in cell lines (e.g., SH-SY5Y vs. HEK293) and assay endpoints (MTT vs. ATP luminescence) necessitate standardization. Replicate experiments (n ≥ 6) and meta-analysis of IC₅₀ values across studies improve reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.